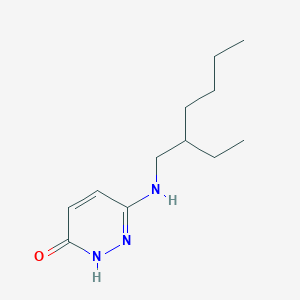

6-((2-Etilhexil)amino)piridazin-3-ol

Descripción general

Descripción

6-((2-Ethylhexyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-((2-Ethylhexyl)amino)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-Ethylhexyl)amino)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de piridazinona han sido reconocidos por sus propiedades antimicrobianas. La flexibilidad estructural de "6-((2-Etilhexil)amino)piridazin-3-ol" permite la síntesis de compuestos que pueden ser potentes contra una gama de patógenos bacterianos y fúngicos. Esta aplicación es crucial en el desarrollo de nuevos antibióticos, especialmente frente al aumento de la resistencia a los antibióticos .

Efectos Antidepresivos y Ansiolíticos

El marco del compuesto es propicio para crear derivados con posibles efectos antidepresivos y ansiolíticos. Al dirigirse a vías específicas de neurotransmisores, estos derivados pueden contribuir a la investigación de la salud mental y al desarrollo de nuevos tratamientos para la depresión y los trastornos de ansiedad .

Propiedades Antiinflamatorias y Analgésicas

La investigación ha indicado que los derivados de piridazinona pueden exhibir efectos antiinflamatorios y analgésicos significativos. Esto convierte a "this compound" en un andamiaje valioso para diseñar nuevos fármacos antiinflamatorios no esteroideos (AINE) y analgésicos .

Investigación Cardiovascular

En la investigación cardiovascular, los derivados de piridazinona han mostrado promesa como agentes antihipertensivos y en la inhibición de la agregación plaquetaria. Estas propiedades son esenciales para el desarrollo de terapias para enfermedades cardíacas y afecciones relacionadas con la coagulación de la sangre .

Aplicaciones Anticancerígenas

La versatilidad de los derivados de piridazinona se extiende a la investigación contra el cáncer. Al modificar la estructura principal, los investigadores pueden crear compuestos que pueden inhibir el crecimiento de las células cancerosas o mejorar la eficacia de los agentes quimioterapéuticos existentes .

Diseño Agroquímico

Los derivados de piridazinona, incluyendo "this compound", tienen aplicaciones en la investigación agroquímica. Se pueden utilizar para desarrollar herbicidas y pesticidas, contribuyendo a la productividad agrícola y las estrategias de control de plagas .

Investigación Antidiabética

Estudios recientes han explorado el potencial de los derivados de piridazinona en el diseño de fármacos antidiabéticos. Estos compuestos se pueden diseñar para regular los niveles de glucosa en sangre, ofreciendo una nueva vía para el tratamiento de la diabetes .

Propiedades Neuroprotectoras

Existe un creciente interés en las propiedades neuroprotectoras de los derivados de piridazinona. Pueden desempeñar un papel en la protección de las células neuronales contra daños, lo cual es significativo para el tratamiento de enfermedades neurodegenerativas .

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-((2-Ethylhexyl)amino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Análisis Bioquímico

Biochemical Properties

6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with target biomolecules .

Cellular Effects

6-((2-Ethylhexyl)amino)pyridazin-3-ol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of 6-((2-Ethylhexyl)amino)pyridazin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . This results in various physiological effects, including vasodilation, anti-inflammatory, and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to exhibit stable pharmacological activities over extended periods

Dosage Effects in Animal Models

The effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol vary with different dosages in animal models. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit dose-dependent pharmacological activities . At lower doses, the compound may show beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits and minimize potential risks .

Metabolic Pathways

6-((2-Ethylhexyl)amino)pyridazin-3-ol is involved in various metabolic pathways. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, interact with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism

Transport and Distribution

The transport and distribution of 6-((2-Ethylhexyl)amino)pyridazin-3-ol within cells and tissues are essential for its biological activity. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues and cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of 6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in its activity and function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity

Propiedades

IUPAC Name |

3-(2-ethylhexylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOSYGQKHXFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

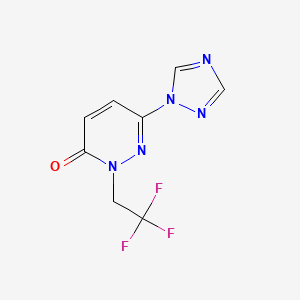

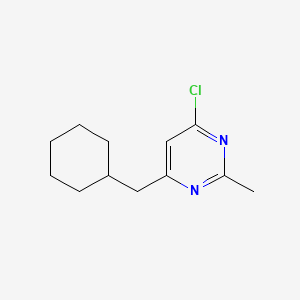

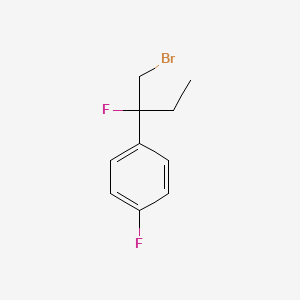

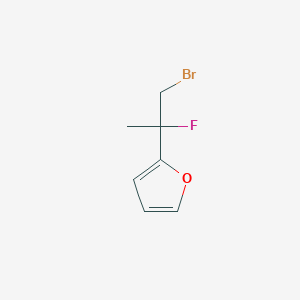

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

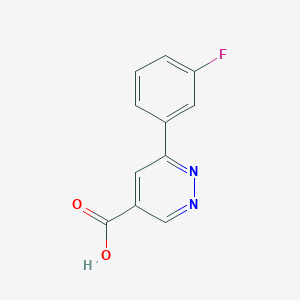

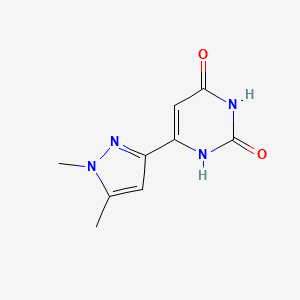

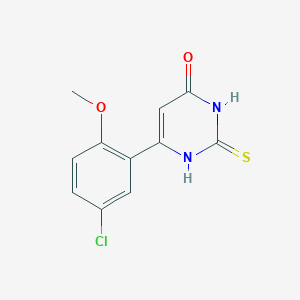

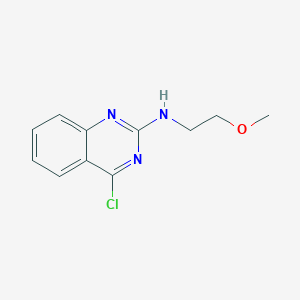

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)

![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)

![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)